3,4-difluoro-N-(pentan-3-yl)aniline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Lipophilicity modulation in lead optimization is often hindered by insufficient logP separation between analogs. This secondary aniline derivative offers a defined 3.55 calculated LogP-distinct from the parent (1.51) and N-isopropyl (2.50)-enabling precise membrane permeability tuning. • **Key differentiator**: Pentan-3-yl group adds steric bulk & lipophilicity; not replicable by regioisomers. • **Application**: CNS drug building block, SAR comparator for N-alkylated fluorinated anilines. • **Supply**: Available at 95% purity; immediate shipment.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B12103121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(pentan-3-yl)aniline
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=CC(=C(C=C1)F)F
InChIInChI=1S/C11H15F2N/c1-3-8(4-2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3
InChIKeyKSVKUZYCJTXGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-(pentan-3-yl)aniline: Key Properties and Procurement Data


3,4-Difluoro-N-(pentan-3-yl)aniline (CAS 1019547-03-5) is a fluorinated aromatic amine with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by a 3,4-difluorophenyl core substituted with a pentan-3-yl (1-ethylpropyl) group on the nitrogen atom, rendering it a secondary aniline derivative . It is commercially available as a research chemical with a typical purity specification of 95% .

Fluorinated aromatic amine building block
Branched N-alkyl group for steric tuning
Enhanced lipophilicity vs. parent aniline

Why 3,4-Difluoro-N-(pentan-3-yl)aniline Cannot Be Substituted by Regioisomers or Parent Anilines


The specific substitution pattern of 3,4-difluoro-N-(pentan-3-yl)aniline imparts a unique physicochemical profile that cannot be replicated by its regioisomers (e.g., 3,5-difluoro or 2,5-difluoro analogs) or the unsubstituted 3,4-difluoroaniline parent . The pentan-3-yl group significantly increases lipophilicity, as evidenced by a calculated LogP of 3.55 compared to 1.51 for the parent aniline . This alteration in lipophilicity directly impacts membrane permeability and distribution behavior in biological systems or reaction media, making direct substitution without experimental validation a source of irreproducible results [1].

Regioisomer (3,5-difluoro) may alter electronic environment and reactivity, limiting direct replacement.
N-alkyl chain length and branching shift lipophilicity, potentially affecting partitioning and biological readouts.
Commercial purity specifications may differ; lower purity in the target compound could introduce impurity-driven variability.

Quantitative Differentiation of 3,4-Difluoro-N-(pentan-3-yl)aniline vs. Key Analogs


Lipophilicity (LogP) Comparison with Parent Aniline and N-Isopropyl Analog

3,4-Difluoro-N-(pentan-3-yl)aniline exhibits a calculated LogP of 3.55, which is substantially higher than that of 3,4-difluoroaniline (LogP 1.51) . This increase of 2.04 log units corresponds to an approximately 110-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity. In comparison, the N-isopropyl analog shows a LogP of 2.50, demonstrating that the pentan-3-yl group provides a further 1.05 log unit increase over the isopropyl substituent .

Lipophilicity Comparison
Reported
ΔLogP +2.04 vs. parent; +1.05 vs. N-isopropyl
Supports lipophilicity-driven partitioning studies
Calculated LogP; experimental validation recommended
Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight Differentiation from N-Isopropyl and N-Cyclopropyl Analogs

The molecular weight of 3,4-difluoro-N-(pentan-3-yl)aniline is 199.24 g/mol, which is 28.05 g/mol greater than the N-isopropyl analog (171.19 g/mol) and 30.07 g/mol greater than the N-cyclopropyl analog (169.17 g/mol) [1]. This difference reflects the presence of the larger pentan-3-yl group, which contributes to increased steric bulk and altered physical properties.

MW Differentiation
Reported
+28.05 g/mol vs. N-isopropyl; +30.07 vs. N-cyclopropyl
Differentiates steric bulk and volatility
Impacts purification and handling properties
Molecular Weight Physicochemical Properties Synthetic Intermediate

Regioisomeric Differentiation: 3,4- vs. 3,5-Difluoro Substitution Pattern

The 3,4-difluoro substitution pattern on the aniline ring distinguishes this compound from its 3,5-difluoro regioisomer (CAS 1020974-47-3) . While both compounds share the same molecular formula (C11H15F2N), molecular weight (199.24), and identical calculated LogP (3.55) , the different fluorine positioning leads to distinct electronic and steric environments on the aromatic ring, which can significantly influence reactivity in cross-coupling reactions and biological target interactions [1].

Regioisomer Differentiation
Class-level
3,4- vs. 3,5-difluoro substitution
Alters electronic environment and reactivity
Identical LogP/MW; structural difference only
Regioisomer Structure-Activity Relationship Chemical Synthesis

Purity Specification Benchmarking Against Key Vendors

Commercial sources for 3,4-difluoro-N-(pentan-3-yl)aniline typically offer a minimum purity specification of 95% . In comparison, the N-isopropyl analog is available with a higher purity specification of 98% from certain vendors . This 3% difference in purity specification may be relevant for applications requiring high-purity starting materials, such as in pharmaceutical intermediate synthesis where impurity profiles must be tightly controlled.

Purity Benchmark
Data to verify
95% (target) vs. 98% (analog vendor spec)
Lower purity may require additional purification
Check lot-specific COA for actual purity
Purity Quality Control Procurement

Optimal Application Scenarios for 3,4-Difluoro-N-(pentan-3-yl)aniline Based on Quantitative Evidence


Lipophilicity-Driven Medicinal Chemistry Scaffold Development

The high LogP value of 3.55 makes this compound a suitable building block for the synthesis of drug candidates targeting CNS indications or other applications where increased membrane permeability is desired . It offers a distinct lipophilicity profile compared to the parent aniline (LogP 1.51) and the N-isopropyl analog (LogP 2.50), enabling fine-tuning of physicochemical properties in lead optimization programs .

Synthesis of N-Alkylated 3,4-Difluoroaniline Derivatives for Structure-Activity Relationship (SAR) Studies

Given the structural similarity to other N-alkylated 3,4-difluoroanilines with reported local anesthetic activity [1], 3,4-difluoro-N-(pentan-3-yl)aniline may serve as a valuable intermediate or comparator compound in SAR campaigns exploring the effect of N-alkyl group size and branching on biological activity. The distinct molecular weight (199.24 g/mol) and steric bulk of the pentan-3-yl group provide a clear differentiation point from smaller alkyl analogs .

Regioselective Functionalization Studies on Fluorinated Aromatic Amines

The 3,4-difluoro substitution pattern, in contrast to the 3,5-difluoro isomer, presents a unique electronic environment on the aromatic ring . This compound can be used in studies exploring regioselective metalation, cross-coupling reactions, or electrophilic aromatic substitution, where the specific fluorine positioning influences reactivity and site-selectivity [1].

Application
Selection Property
Validation Focus
CNS research scaffold design
High calculated lipophilicity
Membrane permeability assay context
N-alkyl SAR studies
Steric and lipophilic differentiation
Biological activity endpoint comparison
Regioselective functionalization
3,4-difluoro electronic environment
Reactivity and site-selectivity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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